molecular formula C4H5F3O B1304626 1,1,1-Trifluoro-2,3-epoxybutane CAS No. 406-30-4

1,1,1-Trifluoro-2,3-epoxybutane

Cat. No. B1304626
CAS RN: 406-30-4
M. Wt: 126.08 g/mol
InChI Key: CHQUINRDKAWANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2,3-epoxybutane is a compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic carbon. The presence of fluorine imparts unique physical and chemical properties to these compounds due to the high electronegativity and small size of the fluorine atom. Although the specific compound 1,1,1-Trifluoro-2,3-epoxybutane is not directly studied in the provided papers, related compounds and reactions are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, the synthesis of 1,1,1-trichloro-3-[5-(2,4,6-trifluoropyrimidyl)]-3,4-epoxybutane was achieved in nine steps starting from diethyl malonate and urea, with the epoxide being prepared from the olefinic precursor via oxidation with anhydrous trifluoroperacetic acid . Similarly, (2R,3S)-1,1,1-trifluoro-2-methoxy-2-phenyl-3,4-epoxybutane was prepared in high optical purity from a tertiary acetate resolved using lipase . These studies suggest that the synthesis of 1,1,1-Trifluoro-2,3-epoxybutane could potentially be achieved through similar synthetic routes involving the resolution of chiral intermediates or the oxidation of olefinic precursors.

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of organofluorine compounds. The study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane using 19F, 13C, and 1H NMR spectroscopy provided detailed information on chemical shifts and coupling constants, which are essential for understanding the molecular structure . The complexity of the spin-spin coupling for the proton and fluorine nuclei in such compounds can reveal the relative signs of the coupling constants, which are indicative of the molecular geometry and electronic environment around the fluorine atoms.

Chemical Reactions Analysis

The reactivity of trifluoromethyl groups in chemical reactions is of significant interest. For example, the photolysis of hexafluoroacetone in the presence of neopentane led to the formation of isobutane and 1,1,1-trifluoroethane, supporting the occurrence of a homolytic bimolecular substitution reaction (SH2) by a trifluoromethyl radical at a methyl carbon atom . This indicates that trifluoromethyl radicals can participate in radical substitution reactions, which could be relevant for understanding the reactivity of 1,1,1-Trifluoro-2,3-epoxybutane in radical-mediated processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The study of the reaction of trans-1,2-epoxy-3-methyl-1,3-diphenylbutane with boron trifluoride etherate revealed insights into the reaction mechanisms and the influence of solvents on the outcomes . The stability of epoxides toward protonic media, as demonstrated by the isolation of 1,1,1-trichloro-3[5-(2,4,6-trifluoropyrimidyl)]-3-4-epoxybutane from trifluoroacetic acid solution, suggests that 1,1,1-Trifluoro-2,3-epoxybutane may also exhibit unexpected stability in certain conditions . Additionally, the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes indicates that the trifluoromethyl group can influence stereochemical outcomes in reactions .

Scientific Research Applications

Synthesis and Stability

1,1,1-Trifluoro-2,3-epoxybutane can be synthesized through various processes. For instance, the synthesis of a similar compound, 1,1,1-trichloro-3[5-(2,4,6-trifluoropyrimidyl)]-3-4-epoxybutane, was accomplished in nine steps from diethyl malonate and urea. This synthesis process revealed the unexpected stability of this class of epoxides toward protonic media (Pews & Puckett, 1989).

Mechanistic Implications in Reactions

The compound exhibits interesting behavior in chemical reactions. For example, in the formation of ethoxy alcohols from the reaction of trans-1,2-epoxy-3-methyl-1,3-diphenylbutane and 1,2-epoxyoctane with boron trifluoride etherate, detailed mechanistic implications were observed. This includes processes like C1-O cleavage, alkyl migration, and retention of configuration at specific carbon atoms (Blunt, Coxon, Lim, & Schuyt, 1983).

Enantiomeric Composition in Bacterial Production

The enantiomeric composition of similar epoxyalkanes, like 1,2-epoxypropane and 1,2-epoxybutane, formed by bacterial strains has been studied. This research helps in understanding the stereospecificity in biological systems and the influence of different bacterial strains on the enantiomeric composition of the produced epoxyalkanes (Weijers, Ginkel, & Bont, 1988).

Kinetic Resolution and Stereocontrolled Access

The compound has been used in the study of highly stereocontrolled access to similar epoxides via lipase-mediated kinetic resolution. This approach demonstrates the potential for preparing enantiomerically pure epoxides, which are valuable in various synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).

Safety And Hazards

1,1,1-Trifluoro-2,3-epoxybutane is toxic and flammable . It is harmful to the skin, eyes, and respiratory system and may be toxic if inhaled or swallowed . Prolonged exposure should be avoided, and caution should be used when handling .

properties

IUPAC Name

2-methyl-3-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUINRDKAWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380376
Record name 1,1,1-Trifluoro-2,3-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2,3-epoxybutane

CAS RN

406-30-4
Record name 1,1,1-Trifluoro-2,3-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-2,3-epoxybutane
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-2,3-epoxybutane
Reactant of Route 3
1,1,1-Trifluoro-2,3-epoxybutane
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-2,3-epoxybutane
Reactant of Route 5
1,1,1-Trifluoro-2,3-epoxybutane
Reactant of Route 6
1,1,1-Trifluoro-2,3-epoxybutane

Citations

For This Compound
5
Citations
ET McBee, CE Hathaway… - Journal of the American …, 1956 - ACS Publications
Discussion The acid and base-catalyzed ring cleavage re-actions of 1, 1, 1-trifluoro-2, 3-epoxypropane (I) have been shown2 recently to proceed with exclusive scission ofthe terminal …
Number of citations: 41 pubs.acs.org
CE HATHAWAY JR - 1956 - search.proquest.com
A STUDY OF THE RING-CLEAVAGE REACTIONS OF FLUORINE-CONTAINING EPOXIDES (PARTS IV) A STUDY OF THE RING-CLEAVAGE REACTIONS OF FLUORINE-…
Number of citations: 2 search.proquest.com
MD Marshall - 2022 - ideals.illinois.edu
Connected to our efforts in characterizing substituted oxiranes for use as potential chiral tags for the conversion of enantiomeric molecules into spectroscopically distinct diastereomeric …
Number of citations: 2 www.ideals.illinois.edu
EL Eliel, JT Traxler - Journal of the American Chemical Society, 1956 - ACS Publications
The reductions of «- and/3-chloroacids containingprimary, secondary and tertiary halogen to halohydrins and alcohols by means of lithium aluminumhydride are compared. While the …
Number of citations: 25 pubs.acs.org
L Dzhekieva, SA Adediran, R Herman, F Kerff… - Biochemistry, 2013 - ACS Publications
Inhibitors of bacterial dd-peptidases represent potential antibiotics. In the search for alternatives to β-lactams, we have investigated a series of compounds designed to generate …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.